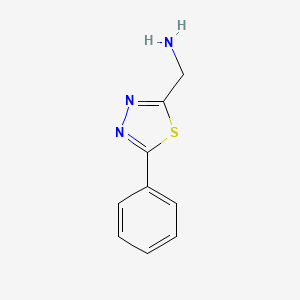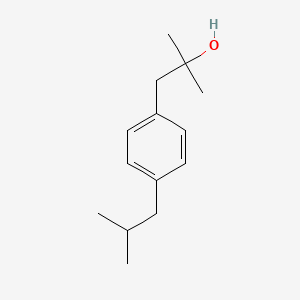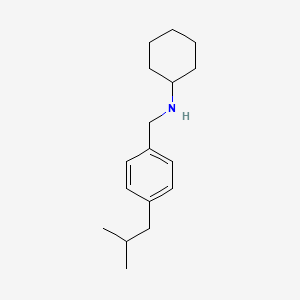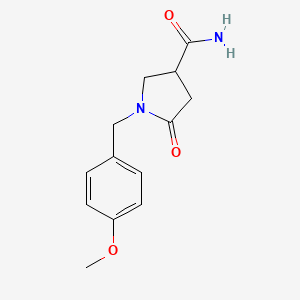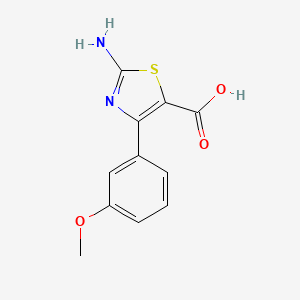
2-(3-Bromo-4-methoxyphenyl)acetamide
説明
2-(3-Bromo-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties : A study highlighted the synthesis of novel acetamide derivatives, including those with a structure related to "2-(3-Bromo-4-methoxyphenyl)acetamide", for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis Applications : Another research mentioned the use of "N-(3-Amino-4-methoxyphenyl)acetamide", a closely related compound, as an intermediate in the production of azo disperse dyes. This study focused on the green synthesis approach using a novel catalyst (Zhang Qun-feng, 2008).
Antidiabetic Activity : In a study on the synthesis of protein tyrosine phosphatase 1B inhibitors, derivatives of 2-(4-methoxyphenyl)ethyl]acetamide (a similar compound) were evaluated for their antidiabetic activity, showing promising results in both in vitro and in vivo screenings (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Metabolism Studies : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, including compounds structurally related to "2-(3-Bromo-4-methoxyphenyl)acetamide". This research provided insights into the metabolic pathways of psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Antioxidant Properties : A study identified new nitrogen-containing bromophenols, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)acetamide, from marine red algae, demonstrating their potent radical scavenging and antioxidant activities (Li, Li, Gloer, & Wang, 2012).
Antimicrobial Applications : Research on the synthesis of Schiff bases and Thiazolidinone derivatives from compounds similar to "2-(3-Bromo-4-methoxyphenyl)acetamide" revealed their potential as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGNVLPKMYKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




